4‑Iodophenyl vs. Lighter Halogen Analogs: Molecular Weight and Anomalous X‑Ray Scattering for Macromolecular Crystallography
The 4‑iodophenyl group imparts a molecular weight of 346.16 g/mol, substantially higher than the bromo (299.17 g/mol), chloro (254.71 g/mol), and fluoro (238.25 g/mol) analogs . This heavy iodine atom generates a strong anomalous X‑ray scattering signal (f′ and f″ values), enabling experimental phasing (SAD/MAD) in macromolecular crystallography where lighter halogens provide negligible anomalous contribution . The para‑iodo substitution is therefore the preferred heavy‑atom label when derivatizing proteins or nucleic acids for de novo structure determination.
| Evidence Dimension | Molecular Weight / Anomalous Scattering Suitability |
|---|---|
| Target Compound Data | C₁₃H₁₅IO₃, 346.16 g/mol |
| Comparator Or Baseline | Ethyl 5-(4-bromophenyl)-5-oxovalerate (C₁₃H₁₅BrO₃, 299.17 g/mol); Ethyl 5-(4-chlorophenyl)-5-oxovalerate (C₁₃H₁₅ClO₃, 254.71 g/mol); Ethyl 5-(4-fluorophenyl)-5-oxovalerate (C₁₃H₁₅FO₃, 238.25 g/mol) |
| Quantified Difference | Iodo: +47.0 g/mol vs. bromo; +91.4 g/mol vs. chloro; +107.9 g/mol vs. fluoro |
| Conditions | Single‑crystal X‑ray diffraction (SAD/MAD phasing); Cu‑Kα (1.54 Å) or synchrotron radiation |
Why This Matters
For de novo macromolecular structure determination, iodine is the only viable heavy‑atom in this class, while Br/Cl/F analogs are essentially ineffective.
- [1] Beck T, Krasauskas A, Gruene T, Sheldrick GM. A magic triangle for experimental phasing. Acta Crystallogr D Biol Crystallogr. 2008;64(Pt 9):973-980. doi:10.1107/S0907444908023805 View Source
